molecular formula C11H17NS B2517518 2-(3-Methyl-2-thienyl)azepane CAS No. 527674-19-7

2-(3-Methyl-2-thienyl)azepane

Cat. No.: B2517518
CAS No.: 527674-19-7
M. Wt: 195.32
InChI Key: NDUGFZZLFOVAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-2-thienyl)azepane is a heterocyclic compound with the molecular formula C11H17NS It consists of an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a thienyl group, which is a five-membered ring containing one sulfur atom and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable amine, followed by cyclization, can yield the desired azepane derivative. The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under reflux conditions.

Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product. This approach can be advantageous due to its simplicity and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The thienyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thienyl derivatives.

Scientific Research Applications

2-(3-Methyl-2-thienyl)azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-thienyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Methyl-2-thienyl)azepane can be compared with other similar compounds, such as:

    Azepines: These compounds have a similar seven-membered ring structure but may contain different substituents or heteroatoms.

    Thiazepines: These compounds contain both sulfur and nitrogen atoms in the ring and exhibit different chemical and biological properties.

    Benzodiazepines: These compounds have a fused benzene and diazepine ring system and are well-known for their use as anxiolytics and sedatives.

The uniqueness of this compound lies in its specific combination of a thienyl group and an azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-8-13-11(9)10-5-3-2-4-7-12-10/h6,8,10,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUGFZZLFOVAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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